molecular formula C14H18FN3 B11755436 1-(2-fluoroethyl)-5-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine CAS No. 1855946-73-4

1-(2-fluoroethyl)-5-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine

Cat. No.: B11755436
CAS No.: 1855946-73-4
M. Wt: 247.31 g/mol
InChI Key: STQURHDVZBLSHY-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-5-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluoroethyl group, a methyl group, and a phenylethyl group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-5-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using 2-fluoroethyl bromide in the presence of a base such as sodium hydride.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through reductive amination or other suitable coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-5-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-(2-Fluoroethyl)-5-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-5-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

  • 1-(2-Fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine
  • 1-(2-Fluoroethyl)-4-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine

Comparison: 1-(2-Fluoroethyl)-5-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

CAS No.

1855946-73-4

Molecular Formula

C14H18FN3

Molecular Weight

247.31 g/mol

IUPAC Name

1-(2-fluoroethyl)-5-methyl-N-(2-phenylethyl)pyrazol-4-amine

InChI

InChI=1S/C14H18FN3/c1-12-14(11-17-18(12)10-8-15)16-9-7-13-5-3-2-4-6-13/h2-6,11,16H,7-10H2,1H3

InChI Key

STQURHDVZBLSHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCCC2=CC=CC=C2

Origin of Product

United States

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